
1,1'-Bi(cyclododecylidene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bi(cyclododecylidene) is a unique organic compound characterized by its two cyclododecylidene rings connected by a single bond. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1’-Bi(cyclododecylidene) involves several steps, typically starting with the preparation of cyclododecylidene precursors. One common method involves the use of cyclododecanone, which undergoes a series of reactions including reduction and coupling to form the desired compound. The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate the formation of the bi-cyclic structure.
In industrial settings, the production of 1,1’-Bi(cyclododecylidene) may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
1,1’-Bi(cyclododecylidene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclododecanone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into cyclododecane derivatives.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclododecylidene rings, resulting in halogenated derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Bi(cyclododecylidene) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a model compound for studying cycloalkane chemistry.
Biology: Researchers use 1,1’-Bi(cyclododecylidene) to study the interactions of cyclic hydrocarbons with biological systems, including their effects on cell membranes and protein structures.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific ring structures that can interact with biological targets.
Industry: In industrial applications, 1,1’-Bi(cyclododecylidene) is used in the production of specialty chemicals, polymers, and materials with unique mechanical properties.
Mécanisme D'action
The mechanism by which 1,1’-Bi(cyclododecylidene) exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s cyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and membrane stabilization.
Comparaison Avec Des Composés Similaires
1,1’-Bi(cyclododecylidene) can be compared with other cycloalkanes, such as cyclohexane, cyclooctane, and cyclodecane. While these compounds share similar cyclic structures, 1,1’-Bi(cyclododecylidene) is unique due to its larger ring size and the presence of two interconnected rings. This structural difference imparts distinct chemical and physical properties, making it valuable for specific applications where other cycloalkanes may not be suitable.
Similar compounds include:
Cyclohexane: A six-membered ring cycloalkane known for its stability and use in organic synthesis.
Cyclooctane: An eight-membered ring cycloalkane with applications in polymer chemistry.
Cyclodecane: A ten-membered ring cycloalkane used in the production of lubricants and specialty chemicals.
Propriétés
Numéro CAS |
53416-00-5 |
|---|---|
Formule moléculaire |
C24H44 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
cyclododecylidenecyclododecane |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
Clé InChI |
WRZSQZFOUWWQSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=C2CCCCCCCCCCC2)CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


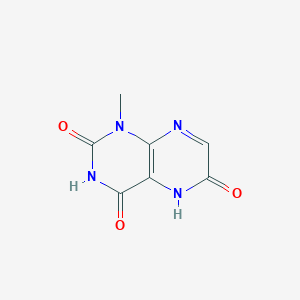

![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
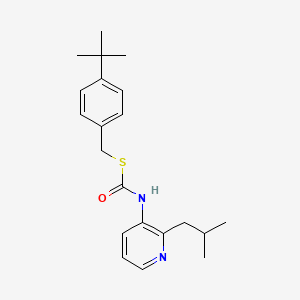




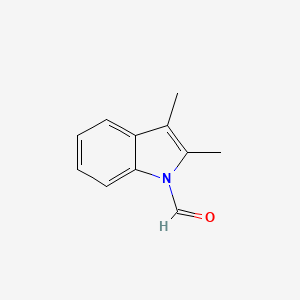
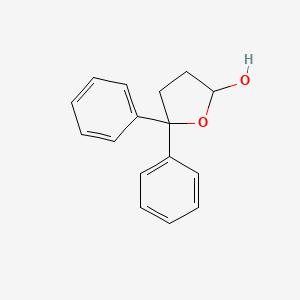

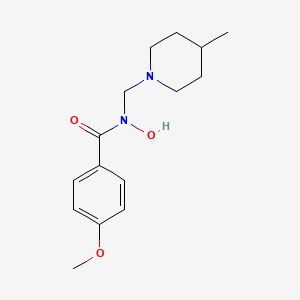
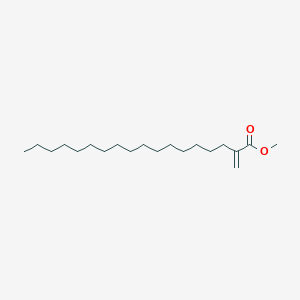
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
